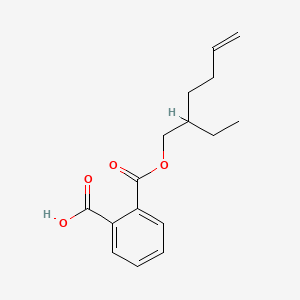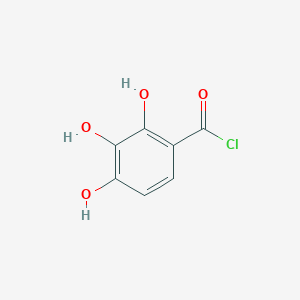
Benzoyl chloride,2,3,4-trihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoyl chloride, 2,3,4-trihydroxy- is an organic compound with the molecular formula C7H5ClO4 It is a derivative of benzoyl chloride, featuring three hydroxyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoyl chloride, 2,3,4-trihydroxy- typically involves the benzoylation of 2,3,4-trihydroxybenzoic acid. One common method includes the reaction of 2,3,4-trihydroxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H6O5+SOCl2→C7H5ClO4+SO2+HCl
This method is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production of benzoyl chloride, 2,3,4-trihydroxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative chlorinating agents such as phosphorus trichloride (PCl3) or oxalyl chloride (COCl) can be explored to improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Benzoyl chloride, 2,3,4-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as ammonia (NH3) or methanol (CH3OH) can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Amides or esters
Aplicaciones Científicas De Investigación
Benzoyl chloride, 2,3,4-trihydroxy- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of benzoyl chloride, 2,3,4-trihydroxy- involves its reactivity with nucleophiles due to the presence of the acyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
Benzoyl chloride: Lacks the hydroxyl groups, making it less reactive in certain reactions.
2,3,4-Trihydroxybenzoic acid: Lacks the acyl chloride group, limiting its reactivity with nucleophiles.
3,4,5-Trihydroxybenzoyl chloride: Similar structure but with different hydroxyl group positions, leading to different reactivity and applications.
Uniqueness: Benzoyl chloride, 2,3,4-trihydroxy- is unique due to the presence of both the acyl chloride group and multiple hydroxyl groups
Propiedades
Fórmula molecular |
C7H5ClO4 |
|---|---|
Peso molecular |
188.56 g/mol |
Nombre IUPAC |
2,3,4-trihydroxybenzoyl chloride |
InChI |
InChI=1S/C7H5ClO4/c8-7(12)3-1-2-4(9)6(11)5(3)10/h1-2,9-11H |
Clave InChI |
RYQNTOAPBUHDKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)Cl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


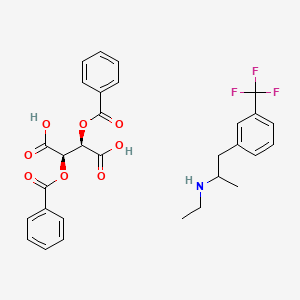


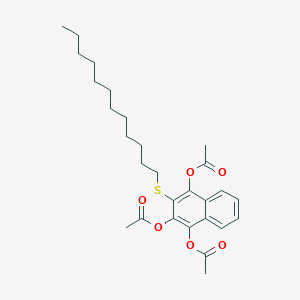
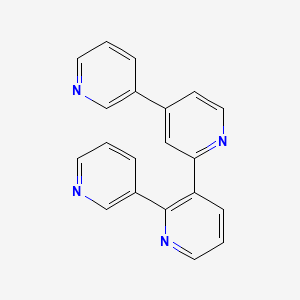

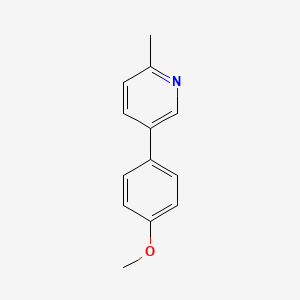

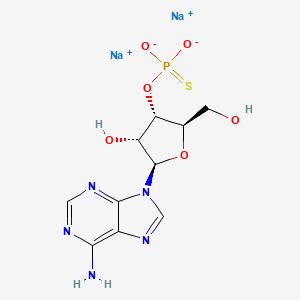
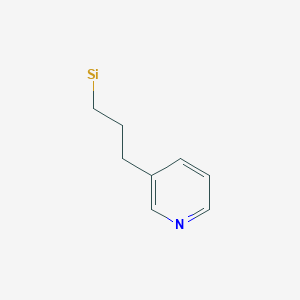
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)

![5-Benzothiazole boronic acid pinacol ester[1073354-91-2]](/img/structure/B13827594.png)
